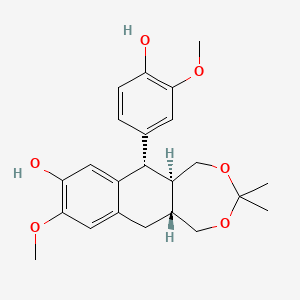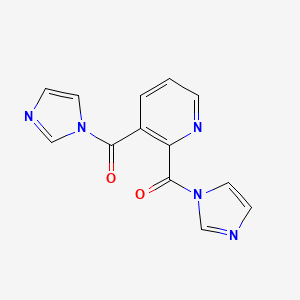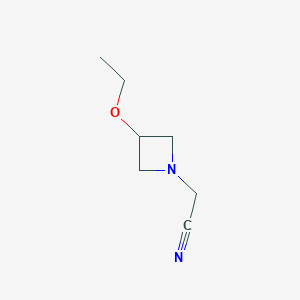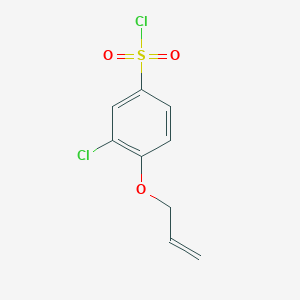
4-(Allyloxy)-3-chlorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allyloxy)-3-chlorobenzenesulfonyl chloride: is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with an allyloxy group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(Allyloxy)-3-chlorobenzenesulfonyl chloride typically begins with 4-hydroxy-3-chlorobenzenesulfonyl chloride.
Etherification: The hydroxyl group is converted to an allyloxy group through an etherification reaction using allyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction: The allyloxy group can participate in oxidation reactions to form epoxides or undergo reduction to yield the corresponding alcohol.
Addition Reactions: The double bond in the allyloxy group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Epoxides and Alcohols: Formed from oxidation and reduction of the allyloxy group.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The sulfonyl chloride group can serve as a protecting group for amines during multi-step synthesis.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Bioconjugation: The sulfonyl chloride group can be used to attach biomolecules to surfaces or other molecules.
Industry:
Polymer Chemistry: Used in the modification of polymers to introduce functional groups.
Materials Science:
Mecanismo De Acción
The mechanism of action of 4-(Allyloxy)-3-chlorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonate esters.
Comparación Con Compuestos Similares
4-(Allyloxy)-benzenesulfonyl chloride: Lacks the chlorine substituent on the benzene ring.
3-Chlorobenzenesulfonyl chloride: Lacks the allyloxy group.
4-(Methoxy)-3-chlorobenzenesulfonyl chloride: Has a methoxy group instead of an allyloxy group.
Uniqueness:
Functional Groups: The combination of the allyloxy group and the chlorine atom on the benzene ring, along with the sulfonyl chloride group, provides unique reactivity and potential for diverse chemical transformations.
Versatility: Its ability to undergo various types of reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C9H8Cl2O3S |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
3-chloro-4-prop-2-enoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-5-14-9-4-3-7(6-8(9)10)15(11,12)13/h2-4,6H,1,5H2 |
Clave InChI |
WSDILEQLTVOUGY-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
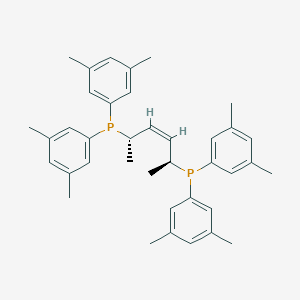

![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)




![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)
